molecular formula C6H13NO2 B7902200 2-Aminocyclohexane-1,3-diol

2-Aminocyclohexane-1,3-diol

Cat. No.: B7902200
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-UHFFFAOYSA-N
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Description

2-Aminocyclohexane-1,3-diol is an organic compound with the molecular formula C6H13NO2 It is a cyclohexane derivative featuring an amino group and two hydroxyl groups positioned at the 1 and 3 locations on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclohexane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of cyclohexene followed by amination. The dihydroxylation can be performed using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of cyclohexene, forming a diol. Subsequent amination introduces the amino group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation and amination processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclohexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cyclohexane derivatives, such as ketones, carboxylic acids, and substituted cyclohexanes .

Scientific Research Applications

2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminocyclohexane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminocyclohexane-1,3-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

Overview

2-Aminocyclohexane-1,3-diol is a cyclohexane derivative characterized by the presence of an amino group and two hydroxyl groups at the 1 and 3 positions of the cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

  • Molecular Formula : C6H13NO2
  • Molecular Weight : 129.17 g/mol
  • Structure : The compound contains a cyclohexane ring with one amino group (-NH2) and two hydroxyl groups (-OH), which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors through hydrogen bonding facilitated by its amino and hydroxyl groups. These interactions can lead to modulation of enzyme activity and influence cellular processes.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
  • Cellular Interactions : Its structure allows it to engage with biological macromolecules, potentially affecting signal transduction processes.

Antitumor Activity

Recent studies have explored the potential antitumor properties of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Cell Line Inhibition Rate (%) IC50 (μM)
A5491008.99
HepG299.986.92
DU14599.937.89
MCF71008.26

This data suggests that derivatives of this compound may possess strong antitumor activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Synthesis of Chiral Compounds

The chiral nature of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol makes it a valuable precursor for synthesizing various chiral pharmaceuticals and agrochemicals. Its ability to form nitrogen-containing heterocycles also highlights its importance in drug development .

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Properties : A study demonstrated that derivatives of this compound could induce apoptosis in HepG2 cells by disrupting mitochondrial function and activating caspase pathways .
  • Chiral Synthesis Applications : Research published in the Journal of Organic Chemistry highlighted the use of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol in synthesizing chiral α,β-diamino acids with potential implications for drug discovery.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Features Unique Aspects
CyclohexanolLacks amino groupLess reactive due to absence of amino functionality
(1R)-2-Amino-1-cyclopropanecarboxylic acidCyclopropane structure with carboxylic acidPresence of carboxylic acid adds acidity
(2S)-2-amino-3-hydroxybutanoic acid (L-Alanine)Linear structure with amino and hydroxyl groupsCommonly found in proteins; different backbone

These comparisons illustrate how variations in functional groups and ring structure can significantly influence biological activity and reactivity .

Properties

IUPAC Name

2-aminocyclohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959244
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38332-12-6
Record name NSC264405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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